molecular formula C22H18O2 B14242192 1-(2-Hydroxy-5-methylphenyl)-3,3-diphenylprop-2-en-1-one CAS No. 392710-69-9

1-(2-Hydroxy-5-methylphenyl)-3,3-diphenylprop-2-en-1-one

Cat. No.: B14242192
CAS No.: 392710-69-9
M. Wt: 314.4 g/mol
InChI Key: JGKUCDRHGQPOQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Hydroxy-5-methylphenyl)-3,3-diphenylprop-2-en-1-one is an organic compound known for its unique chemical structure and properties. It is a β-diketone structural compound that has shown significant biological activity, particularly in the field of cancer research . The compound is characterized by the presence of a hydroxy group, a methyl group, and two phenyl groups attached to a prop-2-en-1-one backbone.

Preparation Methods

The synthesis of 1-(2-Hydroxy-5-methylphenyl)-3,3-diphenylprop-2-en-1-one can be achieved through various synthetic routes. One common method involves the Claisen-Schmidt condensation reaction between 2-hydroxy-5-methylacetophenone and benzaldehyde derivatives under basic conditions . The reaction typically requires a base such as sodium hydroxide or potassium hydroxide and is carried out in an ethanol or methanol solvent. The product is then purified through recrystallization.

Industrial production methods may involve continuous flow synthesis techniques to enhance yield and purity. Catalysts such as 20% Cu/γ-Al2O3 have been used to improve the efficiency of the reaction .

Chemical Reactions Analysis

1-(2-Hydroxy-5-methylphenyl)-3,3-diphenylprop-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into corresponding alcohols or alkanes.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl rings or the hydroxy group.

    Condensation: The compound can participate in further condensation reactions to form more complex structures.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution and condensation reactions .

Mechanism of Action

The compound exerts its effects through multiple molecular pathways. In cancer cells, it induces G1 cell cycle arrest by modulating the expression of cyclins and cyclin-dependent kinases. It also triggers autophagy by influencing the AMP-activated protein kinase (AMPK) and mTOR signaling pathways . The compound’s ability to modulate these pathways makes it a promising candidate for anticancer therapy.

Comparison with Similar Compounds

1-(2-Hydroxy-5-methylphenyl)-3,3-diphenylprop-2-en-1-one can be compared with similar compounds such as:

The uniqueness of this compound lies in its β-diketone structure, which imparts significant biological activity and potential therapeutic applications.

Properties

CAS No.

392710-69-9

Molecular Formula

C22H18O2

Molecular Weight

314.4 g/mol

IUPAC Name

1-(2-hydroxy-5-methylphenyl)-3,3-diphenylprop-2-en-1-one

InChI

InChI=1S/C22H18O2/c1-16-12-13-21(23)20(14-16)22(24)15-19(17-8-4-2-5-9-17)18-10-6-3-7-11-18/h2-15,23H,1H3

InChI Key

JGKUCDRHGQPOQD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)O)C(=O)C=C(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.